molecular formula C13H11F3N2O2 B13720765 Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate

Cat. No.: B13720765
M. Wt: 284.23 g/mol
InChI Key: RICOASWLXARBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides high yields of the target compound. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development, offering potential advantages over other similar compounds.

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

ethyl 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoate

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)6-4-10-7-17-11-5-3-9(8-18(10)11)13(14,15)16/h3-8H,2H2,1H3

InChI Key

RICOASWLXARBNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN=C2N1C=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.